DAT/SERT Inhibition Ratio vs. 3-MMC and 4-MMC
2-MMC exhibits a unique transporter inhibition profile distinct from its positional isomers. At human DAT expressed in HEK293 cells, 2-MMC inhibits dopamine uptake with an IC50 of 658.0 nM, while serotonin uptake inhibition at SERT is 100.0 nM, yielding a DAT/SERT ratio of approximately 6.6 [1]. This contrasts with class-level data for mephedrone analogs, where 3-MMC uniquely inhibits DAT more potently than SERT, whereas 4-MMC (mephedrone) and other analogs inhibit SERT more potently than DAT [2]. The ortho-methyl substitution in 2-MMC thus produces a distinct pharmacological fingerprint that distinguishes it from the meta-substituted 3-MMC and para-substituted 4-MMC.
| Evidence Dimension | Monoamine transporter inhibition ratio (DAT IC50 / SERT IC50) |
|---|---|
| Target Compound Data | 2-MMC: DAT IC50 = 658 nM, SERT IC50 = 100 nM; DAT/SERT ratio ≈ 6.6 |
| Comparator Or Baseline | 3-MMC: DAT inhibition more potent than SERT inhibition (SERT/DAT < 1); 4-MMC and other mephedrone analogs: SERT inhibition more potent than DAT inhibition |
| Quantified Difference | 2-MMC shows 6.6-fold higher potency at SERT than DAT, whereas 3-MMC shows inverse selectivity (DAT > SERT) and 4-MMC shows SERT > DAT but with different absolute potency values |
| Conditions | Human DAT and SERT expressed in HEK293 cells; [3H]dopamine and [3H]serotonin uptake inhibition assays |
Why This Matters
For researchers investigating structure-activity relationships of ring-substituted cathinones, 2-MMC provides a distinct reference point (ortho-substitution) that produces a qualitatively different transporter selectivity fingerprint compared to meta- and para-substituted analogs.
- [1] EcoDrugPlus Database. 2-Methylmethcathinone Bioactivity Data: DAT and SERT Inhibition. University of Helsinki. View Source
- [2] Luethi D, Liechti ME. Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology. 2018;134(Pt A):4-12. View Source
